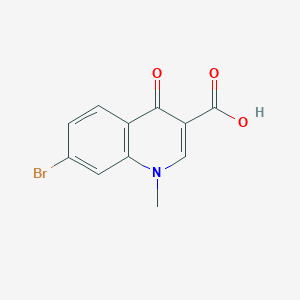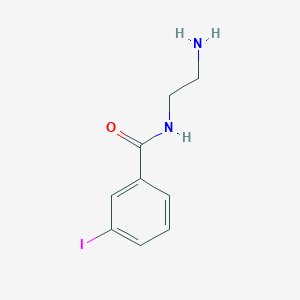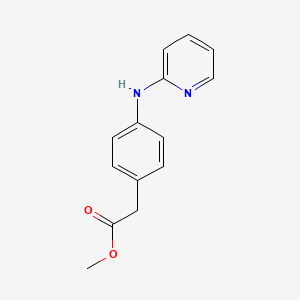
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina es un compuesto orgánico caracterizado por la presencia de un anillo de benceno sustituido con un grupo metil y un anillo de oxetano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 2-metilbenceno-1,4-diamina y oxetano.
Condiciones de reacción: El anillo de oxetano se introduce mediante una reacción de sustitución nucleofílica. La reacción generalmente se lleva a cabo en presencia de una base como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en un solvente aprótico como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Purificación: El producto se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener el compuesto deseado en alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina se puede escalar optimizando las condiciones de reacción y utilizando reactores de flujo continuo. Esto permite un mejor control de los parámetros de reacción y un rendimiento y pureza mejorados del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) para obtener formas reducidas del compuesto.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como nitración, sulfonación o halogenación, usando reactivos como ácido nítrico (HNO3), ácido sulfúrico (H2SO4) o halógenos (Cl2, Br2).
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o neutro.
Reducción: NaBH4 en metanol o etanol.
Sustitución: HNO3 / H2SO4 para la nitración, Cl2 en presencia de un catalizador para la halogenación.
Productos principales
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Aminas u otras formas reducidas.
Sustitución: Derivados nitro, sulfo o halo.
Aplicaciones Científicas De Investigación
La 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y resinas, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual la 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. El anillo de oxetano puede mejorar la estabilidad y biodisponibilidad del compuesto, lo que lo convierte en un andamio valioso en el diseño de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metil-N1-(tetrahidro-2H-piran-4-il)benceno-1,4-diamina
- 2-Metil-N1-(piridin-3-il)benceno-1,4-diamina
Singularidad
La 2-Metil-N1-(oxetan-3-il)benceno-1,4-diamina es única debido a la presencia del anillo de oxetano, que imparte propiedades químicas y físicas distintas. En comparación con compuestos similares, el anillo de oxetano puede mejorar la estabilidad, reactividad y actividad biológica potencial del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-methyl-1-N-(oxetan-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6,11H2,1H3 |
Clave InChI |
GXYWWABUMKZQJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)NC2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)
methanone](/img/structure/B12116442.png)



![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)

![5,6-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12116477.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)
